molecular formula C10H6ClFN2 B3433586 4-Chloro-6-(2-fluorophenyl)pyrimidine CAS No. 405930-66-7

4-Chloro-6-(2-fluorophenyl)pyrimidine

Cat. No.: B3433586
CAS No.: 405930-66-7
M. Wt: 208.62 g/mol
InChI Key: HAXBARUHJFHXTI-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-fluorophenyl)pyrimidine typically involves the reaction of 2-fluoroaniline with 4,6-dichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide and toluene, and the reactions are typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or water.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

4-Chloro-6-(2-fluorophenyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industrial Applications: It is utilized in the development of agrochemicals and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 4-Chloro-6-(4-fluorophenyl)pyrimidine

Uniqueness

4-Chloro-6-(2-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in the synthesis of biologically active molecules.

Properties

IUPAC Name

4-chloro-6-(2-fluorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBARUHJFHXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287278
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405930-66-7
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405930-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 0.258 g of tetrakistriphenylphosphine palladium, 1.143 g of 2-fluorophenylboronic acid, and 3.153 g of tripotassium phosphate n-hydrate, to which 36 ml of 1,2-dimethoxyethane, 9 ml of water, and 1.106 g of 4,6-dichloropyrimidine were added, followed by stirring at 80° C. under an atmosphere of a nitrogen gas for 9 hours. The reaction mixture was then left for cooling to room temperature, and water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.519 g of 4-chloro-6-(2-fluorophenyl)pyrimidine.
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.258 g
Type
reactant
Reaction Step One
Quantity
1.143 g
Type
reactant
Reaction Step One
[Compound]
Name
tripotassium phosphate n-hydrate
Quantity
3.153 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
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1.106 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

4,6-dichloropyrimidine (5.1 g, 34.1 mmol), 2-fluorophenyl boronic acid (5.0 g, 35.7 mmol, 1.05 equiv), Na2CO3 (6.9 g, 65.0 mmol, 1.8 equiv) and Pd(PPh3)2Cl2 (0.3 g, 0.4 mmol, 0.01 equiv) were refluxed in dimethoxyethane-water (204:69 mL) mixed solvent system for 4 h. Reaction was monitored by tlc (using ethyl acetate-hexane, 1:9). Reaction mixture was cooled and the subject compound was extracted using dichloromethane. Subject compound was purified by flash chromatography (2.5% ethyl acetate in n-hexane) to yield 3.7 g (Yield=52.0%).
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5.1 g
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reactant
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5 g
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reactant
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6.9 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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